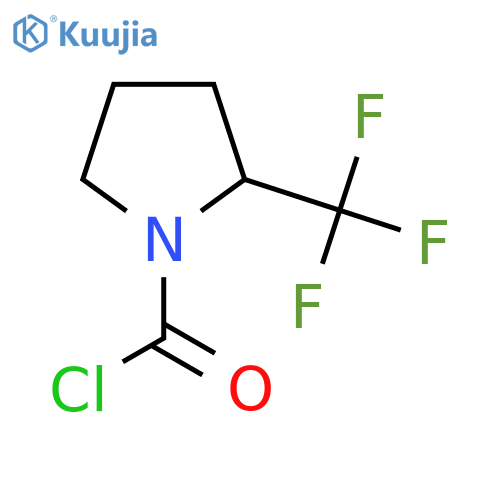Cas no 1383546-53-9 (2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride)

1383546-53-9 structure
商品名:2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride
2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- YVSJSEYFELKQFI-UHFFFAOYSA-N
- SCHEMBL9955963
- 2-(trifluoromethyl)pyrrolidine-1-carbonyl chloride
- 1383546-53-9
- EN300-1154913
- 2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride
-
- インチ: 1S/C6H7ClF3NO/c7-5(12)11-3-1-2-4(11)6(8,9)10/h4H,1-3H2
- InChIKey: YVSJSEYFELKQFI-UHFFFAOYSA-N
- ほほえんだ: ClC(N1CCCC1C(F)(F)F)=O
計算された属性
- せいみつぶんしりょう: 201.0168260g/mol
- どういたいしつりょう: 201.0168260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1154913-10.0g |
2-(trifluoromethyl)pyrrolidine-1-carbonyl chloride |
1383546-53-9 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1154913-0.1g |
2-(trifluoromethyl)pyrrolidine-1-carbonyl chloride |
1383546-53-9 | 0.1g |
$640.0 | 2023-06-09 | ||
| Enamine | EN300-1154913-1.0g |
2-(trifluoromethyl)pyrrolidine-1-carbonyl chloride |
1383546-53-9 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1154913-2.5g |
2-(trifluoromethyl)pyrrolidine-1-carbonyl chloride |
1383546-53-9 | 2.5g |
$1428.0 | 2023-06-09 | ||
| Enamine | EN300-1154913-0.05g |
2-(trifluoromethyl)pyrrolidine-1-carbonyl chloride |
1383546-53-9 | 0.05g |
$612.0 | 2023-06-09 | ||
| Enamine | EN300-1154913-0.25g |
2-(trifluoromethyl)pyrrolidine-1-carbonyl chloride |
1383546-53-9 | 0.25g |
$670.0 | 2023-06-09 | ||
| Enamine | EN300-1154913-5.0g |
2-(trifluoromethyl)pyrrolidine-1-carbonyl chloride |
1383546-53-9 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1154913-0.5g |
2-(trifluoromethyl)pyrrolidine-1-carbonyl chloride |
1383546-53-9 | 0.5g |
$699.0 | 2023-06-09 |
2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride 関連文献
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
1383546-53-9 (2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride) 関連製品
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 4964-69-6(5-Chloroquinaldine)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
